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Compound of Interest

Compound Name: (5-Chloropyrazin-2-yl)methanol

Cat. No.: B1592522

An In-Depth Technical Guide to (5-Chloropyrazin-2-yl)methanol for Advanced Research &
Development

Executive Summary

(5-Chloropyrazin-2-yl)methanol is a pivotal heterocyclic building block in modern medicinal
chemistry and pharmaceutical development. Its unique electronic properties, stemming from
the pyrazine core and strategic chloro-substitution, make it a versatile synthon for constructing
complex molecular architectures. This guide provides an in-depth analysis of its
physicochemical properties, a validated synthesis protocol with mechanistic insights,
characterization data, and a discussion of its application in the synthesis of high-value
pharmaceutical intermediates. The protocols and data presented herein are designed to be
self-validating, providing researchers and drug development professionals with a reliable
foundation for their work.

Core Physicochemical Properties and Identification

(5-Chloropyrazin-2-yl)methanol is an off-white to light yellow solid at room temperature.[1] Its
fundamental role as a pharmaceutical intermediate necessitates a clear understanding of its
core properties, which are summarized below.[2][3]
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Property Value Source(s)
Molecular Formula CsHsCIN2O [21[415161 71181
Molecular Weight 144.56 g/mol [2][41[5]

Exact Mass 144.0090405 Da [4]

CAS Number 72788-94-4 [4][5][6]

IUPAC Name (5-chloropyrazin-2-yl)methanol [4][8]

Melting Point 62-63 °C [1][5]

Boiling Point 255.7 °C (at 760 mmHg) [1][5][6]
Density ~1.422 g/cm3 [1][5][6]
Appearance Off-white to light yellow solid [1]

Common Synonyms

2-Chloro-5-
(hydroxymethyl)pyrazine; 5-
Chloro-2-pyrazinemethanol

[4105](6]

Synthesis and Purification: A Validated Protocol

The most reliable and scalable synthesis of (5-Chloropyrazin-2-yl)methanol involves the

selective reduction of its corresponding methyl ester, Methyl 5-chloropyrazine-2-carboxylate.

This pathway is favored for its high yield and clean conversion.

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthetic pathway from the commercially

available carboxylic acid to the target alcohol.
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Step 1: Esterification

(S-Chloropyrazine-2-carboxylic Acid)

TMS-diazomethane
Ether/Methanol

(Methyl 5-chIoropyrazine-2-carboxylate)

1. DIBAL-H, THF, 0°C
2. Methanol Quench
3. Workup

Step 2: Selective Reduction

y
((S-ChIoropyrazin-z-yl)methanoD

Click to download full resolution via product page

Caption: Synthesis workflow for (5-Chloropyrazin-2-yl)methanol.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for laboratory scale.[9]
Part A: Esterification of 5-Chloropyrazine-2-carboxylic acid

» Dissolve 5-chloropyrazine-2-carboxylic acid (1.0 eq) in a solvent mixture of diethyl ether and
methanol (1:1 v/v).

e Slowly add a 2M solution of trimethylsilyldiazomethane in ether (2.0 eq) to the solution.

Vigorous gas evolution will be observed.

» Allow the reaction to stir for 30 minutes at room temperature. Monitor completion using Thin
Layer Chromatography (TLC) or LC-MS.
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» Once the starting material is consumed, concentrate the reaction mixture under reduced
pressure to yield Methyl 5-chloropyrazine-2-carboxylate as a solid, which can be used in the
next step without further purification.[9]

Part B: Reduction to (5-Chloropyrazin-2-yl)methanol

Under an inert atmosphere (nitrogen or argon), dissolve Methyl 5-chloropyrazine-2-
carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

Cool the solution to 0 °C using an ice bath.

Add a 1M solution of diisobutylaluminum hydride (DIBAL-H) in THF (2.1 eq) dropwise,
maintaining the internal temperature at 0 °C.

Stir the reaction at 0 °C for 2 hours.
Quench the reaction by the slow, careful addition of methanol.

Perform an aqueous workup by adding a saturated solution of potassium sodium tartrate
(Rochelle's salt) and stirring vigorously for 1 hour.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization or column chromatography to obtain (5-
Chloropyrazin-2-yl)methanol.

Expertise & Causality: Rationale for Reagent Selection

o Trimethylsilyldiazomethane (TMS-diazomethane): This is chosen over traditional
diazomethane for the esterification due to its enhanced safety profile. It is less explosive and
can be handled more readily in a standard laboratory setting. It provides a rapid and clean
conversion to the methyl ester with minimal side products.

 Diisobutylaluminum Hydride (DIBAL-H): DIBAL-H is a powerful yet selective reducing agent.
Its utility here is twofold. First, it efficiently reduces esters to primary alcohols. Second, its
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bulky nature and the requirement for low temperatures (0 °C) allow for precise control of the
reaction, preventing over-reduction of the pyrazine ring or dechlorination, which can be a risk
with more aggressive hydrides like LiAlHa.

e Rochelle's Salt Workup: The addition of a saturated potassium sodium tartrate solution is
critical. DIBAL-H reactions form gelatinous aluminum salt byproducts upon quenching, which
can complicate extractions. Rochelle's salt acts as a chelating agent for these aluminum
salts, breaking up the emulsion and leading to a clean, biphasic separation, which is the
hallmark of a self-validating and robust protocol.

Spectroscopic Characterization

Authenticating the final product is paramount. The following are the expected spectroscopic
signatures for (5-Chloropyrazin-2-yl)methanol based on its structure.

'H NMR: The spectrum should show two distinct singlets in the aromatic region (typically o
8.5-8.8 ppm) corresponding to the two non-equivalent protons on the pyrazine ring. A singlet
for the methylene protons (-CHz-) adjacent to the alcohol will appear further upfield (typically
0 4.7-4.9 ppm). A broad singlet corresponding to the hydroxyl proton (-OH) will also be
present, the chemical shift of which is dependent on concentration and solvent.

e 13C NMR: Expect four signals in the aromatic region for the four unique carbons of the
pyrazine ring, and one signal in the aliphatic region (typically & 60-65 ppm) for the
hydroxymethyl carbon (-CH20H).

« Infrared (IR) Spectroscopy: Key absorbances will include a broad peak around 3200-3400
cm~1 (O-H stretch from the alcohol), peaks around 2850-2950 cm~! (C-H stretches), and
characteristic aromatic C=N and C=C stretching vibrations in the 1400-1600 cm~1 region.

e Mass Spectrometry (MS): The electron impact (EI) mass spectrum will show a molecular ion
peak (M*) at m/z = 144 and 146 in an approximate 3:1 ratio, which is the characteristic
isotopic pattern for a molecule containing one chlorine atom.

Applications in Drug Development

(5-Chloropyrazin-2-yl)methanol is a high-value intermediate for the synthesis of Active
Pharmaceutical Ingredients (APIs).[2] The substituted pyrazine moiety is a common scaffold in
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medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its
capacity to engage in hydrogen bonding.

While not always present in the final commercial synthesis route of blockbuster drugs, this
building block is crucial during the discovery and lead optimization phases. It allows for the
rapid generation of compound libraries to probe structure-activity relationships (SAR). The
chloro-substituent provides a reactive handle for further functionalization via nucleophilic
aromatic substitution or cross-coupling reactions, while the hydroxymethyl group can be easily
oxidized to an aldehyde or carboxylic acid, or used in ester or ether linkages.

The pyrazine core is found in numerous pharmaceutically active agents, including the antiviral
drug Favipiravir and the nonbenzodiazepine hypnotic agent Zopiclone.[4][5][10][11] The
synthesis of analogs of these and other important drugs often relies on versatile starting
materials like (5-Chloropyrazin-2-yl)methanol to explore new chemical space and develop
next-generation therapeutics.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. (5-
Chloropyrazin-2-yl)methanol must be handled with appropriate precautions.

o Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity 4),
causes skin irritation (Skin Irritation 2), causes serious eye irritation (Eye Irritation 2A), and
may cause respiratory irritation (STOT SE 3).[4][8]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety
glasses or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume
hood.[12]

e Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands
thoroughly after handling.[12]

» Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][9] For
long-term stability, storage under an inert gas (nitrogen or argon) at 2-8°C is recommended.

[9]

o First Aid:
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[e]

Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical
attention.

[e]

Skin: Wash off immediately with plenty of soap and water.

Inhalation: Remove to fresh air.

(¢]

[¢]

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control
center.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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